Aqabamycin A
Overview
Description
Aqabamycin A is one of the seven novel maleimide derivatives named Aqabamycins A-G . It was isolated from a marine Vibrio species found on the surface of the soft coral Sinularia polydactyla in the Red Sea . This species was found to be a prolific producer of secondary metabolites with antibacterial and cytotoxic activities . Unlike the other aqabamycins, this compound does not bear a nitro group .
Scientific Research Applications
Synthesis and Structural Elucidation
Total Synthesis : Aqabamycin G, a derivative of Aqabamycin A, has been successfully synthesized. This synthesis involves the addition of an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen to maleimide (Vargas, Kaufman, & Larghi, 2022).
Structure Elucidation : The structural details of various Aqabamycin derivatives, including this compound, were determined through 1D and 2D NMR, MS spectra, and comparison with synthetic material. This study contributes to the understanding of the chemical nature of these compounds (Yao, Zereini, Fotso, Anke, & Laatsch, 2010).
Antibacterial and Cytotoxic Activities
- Antibacterial Properties : this compound and its derivatives have shown significant antibacterial and cytotoxic activities. These properties were identified during a screening of marine bacteria, indicating their potential in antimicrobial applications (Al-Zereini, Yao, Laatsch, & Anke, 2010).
Broader Applications in Biotechnology and Medicine
- Bacteriocins and Antimicrobial Peptides : The study of bacteriocins, which are ribosomally synthesized antimicrobial peptides, reveals potential applications for substances like this compound in treating bacterial infections and possibly cancer. This research broadens the scope of applications for such compounds beyond traditional uses (Chikindas, Weeks, Drider, Chistyakov, & Dicks, 2018).
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-4-phenylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-12-8-6-11(7-9-12)14-13(15(19)17-16(14)20)10-4-2-1-3-5-10/h1-9,18H,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSTUIUMPTDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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